Fluoroglycofen-ethyl

Herbicide Resistance PPO Inhibitor Amaranthus retroflexus

Choose Fluoroglycofen-ethyl for data-backed resistance management. Against PPO-resistant Amaranthus retroflexus, its Resistance Index is 5.6x lower (9.0) than fomesafen (50.7), making it a scientifically-justified choice for rotation. Its uniquely short soil half-life (34.8–48.5 hours) prevents phytotoxic carryover to sensitive rotational crops like sugarbeets. In high-pH environments, rapid alkaline hydrolysis (0.15 days at pH 9) protects water quality. Field-proven in peanuts and soybeans, delivering 85.7–94.2% broadleaf control. Procure technical-grade material or custom formulations.

Molecular Formula C18H13ClF3NO7
Molecular Weight 447.7 g/mol
CAS No. 77501-90-7
Cat. No. B166172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroglycofen-ethyl
CAS77501-90-7
Synonymsfluoroglycofen ethyl
fluoroglycofen-ethyl
Molecular FormulaC18H13ClF3NO7
Molecular Weight447.7 g/mol
Structural Identifiers
SMILESCCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3
InChIKeyIPPAUTOBDWNELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.34e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroglycofen-ethyl (CAS 77501-90-7): A Diphenyl Ether PPO-Inhibiting Herbicide with a Unique Environmental and Selectivity Profile


Fluoroglycofen-ethyl (CAS 77501-90-7) is a post-emergence diphenyl ether herbicide that inhibits protoporphyrinogen oxidase (PPO), leading to the accumulation of tetrapyrroles and subsequent cell membrane disruption in target weeds [1]. It is a complex ester of acifluorfen [2] and is primarily used for the control of broadleaf weeds and grasses in crops such as soybeans, peanuts, cotton, and cereals .

Why Fluoroglycofen-ethyl Cannot Be Considered a Direct Substitute for Other PPO Inhibitors Like Acifluorfen or Fomesafen


While all diphenyl ether herbicides share the PPO inhibition mechanism, critical differences in physicochemical properties, metabolic stability, and molecular binding affinities render them non-interchangeable [1][2]. For instance, variations in logP and aqueous solubility significantly impact their behavior in the environment and their uptake by plants . More importantly, the emergence of weed resistance to PPO inhibitors is not uniform across the class; resistance indices (RI) vary widely between compounds, directly impacting field efficacy and long-term weed management strategies [3]. Therefore, selecting the specific molecule with a quantified advantage in a given scenario is essential for both procurement and scientific application.

Fluoroglycofen-ethyl: Quantified Differentiation Against Key PPO-Inhibitor Comparators


Fluoroglycofen-ethyl Exhibits a Lower Resistance Index (RI) Compared to Fomesafen in PPO-Resistant Amaranthus retroflexus

In a greenhouse study on a PPO-resistant (R) population of Amaranthus retroflexus, fluoroglycofen-ethyl demonstrated a 5.6-fold lower Resistance Index (RI) compared to fomesafen [1]. This is quantified by comparing the GR50 values (dose required for 50% growth reduction) between the resistant and susceptible biotypes.

Herbicide Resistance PPO Inhibitor Amaranthus retroflexus Resistance Index GR50

Molecular Basis for Efficacy: Fluoroglycofen-ethyl Shows Intermediate Binding Affinity (Km) for a Key Microbial Nitroreductase DnrA

In an in vitro study with the purified bacterial enzyme DnrA, fluoroglycofen-ethyl exhibited a Michaelis-Menten constant (Km) of 26.19 μM, indicating its binding affinity for the enzyme responsible for nitro group reduction [1]. This places it intermediately between fomesafen (highest affinity) and lactofen (lowest affinity).

Nitroreductase DnrA Enzyme Kinetics Michaelis-Menten Constant Biodegradation

Soil Dissipation Kinetics: Fluoroglycofen-ethyl Degrades Rapidly with a Half-Life of 34.8–48.5 Hours, Minimizing Carryover Risk

Field dissipation studies conducted in two locations in China show that fluoroglycofen-ethyl has a short soil half-life (DT50) of 34.8 to 48.5 hours . This rapid degradation is a key differentiator from longer-residual PPO inhibitors like fomesafen, which is known for its extended soil persistence and potential for carryover injury to rotational crops [1].

Soil Dissipation Half-Life DT50 Environmental Fate Crop Rotation

Field Efficacy in Mixtures: Fluoroglycofen-ethyl with Fomesafen Provides 85.7–94.2% Control of Broadleaf Weeds in Peanuts

A field trial evaluating a co-formulation of fomesafen and fluoroglycofen-ethyl (26% AS) demonstrated excellent post-emergence control of broadleaf weeds in peanut fields [1]. At 15 days after treatment, the mixture provided 85.7%–94.2% efficacy at an application rate of 234–273 g/ha. This demonstrates its practical utility and synergistic potential in commercial mixtures.

Field Efficacy Tank Mixture Peanut Broadleaf Weed Control Fomesafen

Physicochemical Stability: pH-Dependent Hydrolysis Profile Enables Rapid Degradation in Alkaline Environments

Fluoroglycofen-ethyl exhibits a strong pH-dependent hydrolysis profile. Its half-life (DT50) in water at 22°C is 231 days at pH 5, 15 days at pH 7, and only 0.15 days (3.6 hours) at pH 9 . This is a critical differentiator from other PPO inhibitors which may be more stable across a wider pH range.

Hydrolysis pH Stability DT50 Environmental Fate Formulation

Procurement-Focused Application Scenarios for Fluoroglycofen-ethyl Based on Verifiable Evidence


Management of PPO-Resistant Amaranthus retroflexus with Reduced Selection Pressure

For growers or researchers facing confirmed PPO-resistant Amaranthus retroflexus populations, fluoroglycofen-ethyl presents a potentially more durable option. Evidence shows it exerts a 5.6-fold lower selection pressure (Resistance Index of 9.0) compared to fomesafen (RI of 50.7) on this specific resistant biotype [1]. Procuring fluoroglycofen-ethyl for use in rotation or mixture with other modes of action can be a scientifically justified tactic to delay the further evolution of resistance.

Crop Rotation Systems Requiring Minimal Herbicide Carryover

In intensive cropping systems, such as those involving double-cropping or where sensitive rotational crops like sugarbeets or vegetables follow soybeans, fluoroglycofen-ethyl is the PPO inhibitor of choice. Its quantifiably short soil half-life of 34.8–48.5 hours drastically reduces the risk of phytotoxic carryover injury, a significant and well-documented liability associated with longer-residual alternatives like fomesafen. This property directly translates to greater planting flexibility and reduced liability for growers and applicators.

Alkaline Soil and Water Management Zones

In agricultural regions characterized by high-pH soils or irrigation water, fluoroglycofen-ethyl offers a unique environmental safety advantage. Its hydrolysis half-life is reduced to just 0.15 days at pH 9, meaning it is rapidly deactivated in alkaline conditions . For procurement officers or regulatory affairs managers in these zones, this provides a data-backed argument for its use over more stable PPO inhibitors, as it aligns with goals to minimize off-target movement and protect water quality.

Broad-Spectrum Weed Control in Peanuts and Soybeans via Tank Mixtures

Fluoroglycofen-ethyl is a proven and effective component in tank-mix or co-formulated products for key crops like peanuts and soybeans. Field trials confirm that a fomesafen-fluoroglycofen-ethyl mixture (26% AS) provides robust control of broadleaf weeds (85.7–94.2% efficacy) at commercial application rates [2]. Procurement of fluoroglycofen-ethyl as a technical material or in a specific formulated product is validated by this real-world performance data, ensuring reliable weed control in these high-value crops.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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